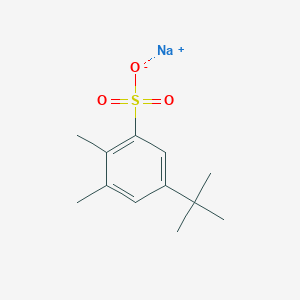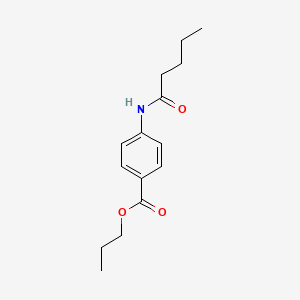![molecular formula C9H8BrClN2O4 B4934831 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrido[1,2-a]pyrimidine derivative and has been synthesized using various methods.
作用机制
The exact mechanism of action of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In vivo studies have shown that this compound can reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
未来方向
There are several future directions for the study of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One of the future directions is the development of new synthetic methods for this compound. Another future direction is the study of the mechanism of action of this compound. In addition, future studies could focus on the development of new therapeutic applications for this compound. Finally, future studies could also focus on the optimization of the toxicity profile of this compound for its potential use in clinical trials.
Conclusion:
In conclusion, 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper.
合成方法
The synthesis of 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2-amino-4,6-dibromo-3-methylpyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with perchloric acid to obtain the perchlorate salt of the compound.
科学研究应用
The compound 7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN2.ClHO4/c1-7-4-5-11-9-3-2-8(10)6-12(7)9;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNSPMUWBKLOKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+]2C=C(C=CC2=NC=C1)Br.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)


![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)



![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)